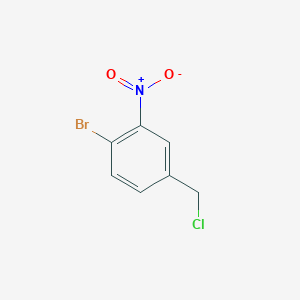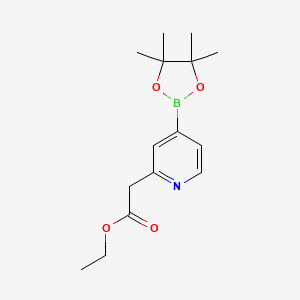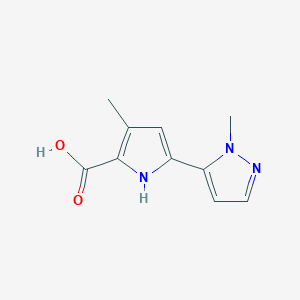
Ethyl 4-fluoro-2-formylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-fluoro-2-formylbenzoate is an organic compound with the molecular formula C10H9FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a formyl group at the second position and a fluoro group at the fourth position, with an ethyl ester group attached to the carboxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-fluoro-2-formylbenzoate can be achieved through several methods. One common approach involves the esterification of 4-fluoro-2-formylbenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: The formyl group can be reduced to an alcohol group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products:
Oxidation: 4-fluoro-2-formylbenzoic acid.
Reduction: Ethyl 4-fluoro-2-hydroxybenzoate.
Substitution: Ethyl 4-methoxy-2-formylbenzoate (when using sodium methoxide).
Aplicaciones Científicas De Investigación
Ethyl 4-fluoro-2-formylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving aromatic compounds.
Industry: It is used in the production of fine chemicals and as a building block for the synthesis of various functional materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-fluoro-2-formylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The formyl group can act as an electrophile, participating in various biochemical reactions, while the fluoro group can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Ethyl 2-fluoro-4-formylbenzoate: Similar structure but with different positions of the fluoro and formyl groups.
Ethyl 4-fluoro-3-formylbenzoate: Another isomer with the formyl group at the third position.
Ethyl 4-chloro-2-formylbenzoate: Similar compound with a chloro group instead of a fluoro group.
Uniqueness: Ethyl 4-fluoro-2-formylbenzoate is unique due to the specific positioning of the fluoro and formyl groups, which can influence its reactivity and interactions with other molecules. The presence of the fluoro group can enhance the compound’s stability and alter its electronic properties, making it a valuable intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H9FO3 |
|---|---|
Peso molecular |
196.17 g/mol |
Nombre IUPAC |
ethyl 4-fluoro-2-formylbenzoate |
InChI |
InChI=1S/C10H9FO3/c1-2-14-10(13)9-4-3-8(11)5-7(9)6-12/h3-6H,2H2,1H3 |
Clave InChI |
SUCGEXWPXBCCAK-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=C(C=C1)F)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (1S,3R,4R)-3-(aminomethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13016486.png)


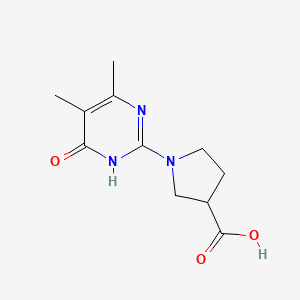
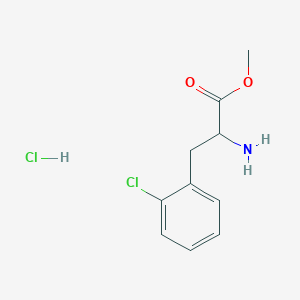

![6-Fluoro-3-azabicyclo[3.1.1]heptane](/img/structure/B13016514.png)
